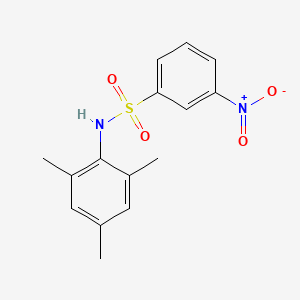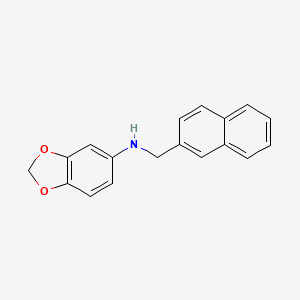![molecular formula C23H20N4O5S B5069434 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5069434.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of thiosemicarbazone and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. This transcription factor is normally present in an inactive state in the cytoplasm of cells, where it is bound to inhibitory proteins known as IκBs. Upon stimulation by various inflammatory signals, the IκBs are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound 11-7082 inhibits this process by covalently modifying a cysteine residue in the IκB kinase complex, which is required for the degradation of IκBs.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, this compound 11-7082 has also been shown to exhibit anti-cancer and anti-viral properties. These effects are thought to be mediated through the inhibition of NF-κB, which is known to play a role in the regulation of cell proliferation and survival. This compound 11-7082 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, and to inhibit the replication of certain viruses, including HIV-1 and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, which may also affect other signaling pathways, this compound 11-7082 has been shown to selectively target the IκB kinase complex. However, one limitation of using this compound 11-7082 is its potential toxicity at high concentrations. This compound has been shown to induce cell death in some cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several potential future directions for the use of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 in scientific research. One area of interest is the development of novel therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound 11-7082 has shown promise in preclinical studies as a potential treatment for these conditions, and further research is needed to determine its safety and efficacy in humans.
Another potential application of this compound 11-7082 is in the field of cancer research. This compound has been shown to exhibit anti-cancer effects in various cell types, and further studies are needed to determine its potential as a cancer therapy.
Finally, this compound 11-7082 may also have potential as an anti-viral agent. Its ability to inhibit the replication of certain viruses, including HIV-1 and hepatitis B virus, suggests that it may be a useful tool in the development of novel anti-viral therapies.
Conclusion
In conclusion, this compound, or this compound 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Its ability to inhibit NF-κB activation has made it a promising candidate for the treatment of various inflammatory diseases, as well as for the development of novel cancer and anti-viral therapies. Further research is needed to fully understand the potential of this compound and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 involves the reaction of 3-aminobenzamide with benzoyl isothiocyanate, followed by the addition of 4-ethoxy-3-nitrobenzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 has been extensively studied for its potential therapeutic applications. In particular, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. As a result, this compound 11-7082 has been investigated as a potential treatment for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propiedades
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-2-32-20-12-11-16(13-19(20)27(30)31)22(29)26-23(33)25-18-10-6-9-17(14-18)24-21(28)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,28)(H2,25,26,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFRELOBZRHSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4,6-diethyl-2,5-dioxotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)bis(methylene) diacetate](/img/structure/B5069358.png)
![2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol](/img/structure/B5069363.png)
![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)
![1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5069373.png)


![2-benzyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5069393.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5069395.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylurea](/img/structure/B5069401.png)


![1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5069428.png)

![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069443.png)
